molecular formula C23H23N7O3S3 B2443105 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 394214-53-0

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2443105
CAS RN: 394214-53-0
M. Wt: 541.66
InChI Key: ALNRUJZLRNVXRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H23N7O3S3 and its molecular weight is 541.66. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

The compound has been a precursor for synthesizing various heterocycles such as pyrrole, pyridine, coumarin, and others, with potential insecticidal activity against Spodoptera littoralis, showcasing its relevance in developing new agrochemicals (Fadda et al., 2017). Similarly, it has played a crucial role in the synthesis and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors, indicating its importance in cancer research and therapy (Shukla et al., 2012).

Antimicrobial Activity

New derivatives synthesized from this compound have demonstrated promising antimicrobial activities against plant fungi and bacteria, suggesting its potential as a base for developing novel antibacterial and antifungal agents (Liao et al., 2017).

Anticancer Agents

The chemical structure has been utilized to produce N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides with significant anticancer activity, highlighting its potential in oncology, especially against human lung adenocarcinoma cells (Evren et al., 2019).

Molecular Probes and Pharmacological Tools

The compound's derivatives have also been explored as molecular probes to understand the therapeutic potential of GLS inhibition in cancer treatment, offering a path for the development of more potent inhibitors with improved drug-like properties (Shukla et al., 2012).

properties

IUPAC Name

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O3S3/c1-2-34-23-29-27-21(36-23)25-20(32)15-35-22-28-26-18(30(22)16-9-5-3-6-10-16)13-24-19(31)14-33-17-11-7-4-8-12-17/h3-12H,2,13-15H2,1H3,(H,24,31)(H,25,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNRUJZLRNVXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

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